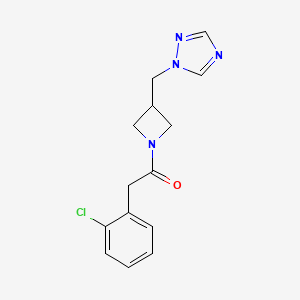![molecular formula C6H6N4S B2617197 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 97876-69-2](/img/structure/B2617197.png)
6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is an imidazothiazole derivative . Imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves the use of the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 (1.5 eq.) into a stirred solution of DMF (1.5 eq.) in CHCl3 at 0–5 °C .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of nitrogen and sulfur atoms, which contribute to its interesting chemical and biological properties .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazole derivatives have been tested for their anticancer activities . They exhibit cytotoxic activity on cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells .作用機序
The mechanism of action of 6-AITCN is not completely understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, resulting in the inhibition of their activity. For example, 6-AITCN has been shown to interact with the enzyme acetylcholinesterase, resulting in the inhibition of its activity and the subsequent increase in acetylcholine levels in the brain. Similarly, 6-AITCN has been shown to interact with the enzyme tyrosine kinase, resulting in the inhibition of its activity and the subsequent decrease in tyrosine levels in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AITCN are not completely understood. However, it has been shown to have a variety of effects on biochemical and physiological processes. For example, 6-AITCN has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels in the brain. This can lead to improved cognitive function, increased alertness, and improved memory. In addition, 6-AITCN has been shown to inhibit the enzyme tyrosine kinase, resulting in a decrease in tyrosine levels in the body. This can lead to a decrease in inflammation, a decrease in pain, and an improvement in overall health.
実験室実験の利点と制限
The use of 6-AITCN in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in solution. In addition, it has been shown to have a variety of effects on biochemical and physiological processes, making it a useful tool for studying these processes. However, there are also some limitations to the use of 6-AITCN in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light and air, making it difficult to store for long periods of time.
将来の方向性
The potential future directions for 6-AITCN are numerous. For example, further research could be conducted to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. In addition, the compound could be used in the development of novel materials and catalysts for organic reactions. Finally, 6-AITCN could be used in the development of drugs and therapeutics for a variety of diseases and conditions.
合成法
6-AITCN can be synthesized through a number of different methods. One such method is the reaction of 1-amino-3-cyano-4-thiosemicarbazide with ethyl chloroformate, followed by the addition of sodium hydroxide. This yields 6-AITCN as a white crystalline solid. Other methods for the synthesis of 6-AITCN include the reaction of 1-amino-3-cyano-4-thiosemicarbazide with ethyl chloroformate and sodium acetate, as well as the reaction of 1-amino-3-cyano-4-thiosemicarbazide with ethyl chloroformate and sodium hydroxide.
科学的研究の応用
6-AITCN has been used in the synthesis of a variety of novel materials, including polymers, polysaccharides, and metal-organic frameworks. It has also been used as a catalyst in organic reactions, such as the synthesis of polyurethanes and polyesters. In addition, 6-AITCN has been used as a tool in the study of biochemical and physiological processes, including the inhibition of the enzyme acetylcholinesterase and the inhibition of the enzyme tyrosine kinase.
特性
IUPAC Name |
6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-4-5(8)9-6-10(4)1-2-11-6/h1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVFHRJIRMDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrazolo[1,5-a]pyrazine-4-carboximidamide](/img/structure/B2617121.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617124.png)

![5-(2-{[(2-Chloro-6-fluorobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2617128.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2617133.png)
![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2617135.png)
![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)